molecular formula C4H7Cl2IN2S B13480983 1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride

1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride

Cat. No.: B13480983
M. Wt: 312.99 g/mol
InChI Key: GYHMMLSFLLRQOX-UHFFFAOYSA-N
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Description

1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride is a halogenated thiazole derivative with the molecular formula C₄H₇IN₂S·2HCl and a molecular weight of 337.95 g/mol (estimated). The compound features a 1,3-thiazole core substituted with an iodine atom at the 5-position and an aminomethyl group at the 2-position, forming a dihydrochloride salt for enhanced stability and solubility.

Properties

Molecular Formula

C4H7Cl2IN2S

Molecular Weight

312.99 g/mol

IUPAC Name

(5-iodo-1,3-thiazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C4H5IN2S.2ClH/c5-3-2-7-4(1-6)8-3;;/h2H,1,6H2;2*1H

InChI Key

GYHMMLSFLLRQOX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)CN)I.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

    Condensation: The methanamine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases

Scientific Research Applications

1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer properties. This compound can be used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.

    Material Science: Thiazole derivatives are used in the development of organic semiconductors, dyes, and other materials with specific electronic properties.

    Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, including pesticides and herbicides

Mechanism of Action

The mechanism of action of 1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The iodine atom and the thiazole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations in Thiazole-Based Methanamine Derivatives

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and physicochemical properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride I (5) C₄H₇IN₂S·2HCl 337.95 High molecular weight due to iodine; potential for halogen bonding
1-(5-Methyl-1,3-thiazol-2-yl)methanamine dihydrochloride CH₃ (5) C₅H₉N₂S·2HCl 205.13 Lower molecular weight; methyl group enhances lipophilicity
1-(5-Bromo-1,3-thiazol-2-yl)methanamine dihydrochloride Br (5) C₄H₇BrN₂S·2HCl 291.45 Intermediate weight; bromine offers moderate electronegativity
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride Pyridinyl (4) C₉H₁₀N₃S·2HCl 278.20 Aromatic pyridinyl group may improve π-π stacking interactions
2-(5-Methyl-1,3-thiazol-2-yl)ethanamine dihydrochloride CH₃ (5), ethanamine C₆H₁₀N₂S·2HCl 221.15 Extended carbon chain increases flexibility

Key Trends and Functional Implications

  • Halogen Effects : The iodine atom in the target compound contributes to a significantly higher molecular weight compared to methyl- or bromo-substituted analogs. Iodine’s polarizability may enhance binding to hydrophobic pockets in biological targets, whereas bromine offers a balance of size and electronegativity .
  • Stability : Dihydrochloride salts universally improve aqueous solubility and stability. However, iodine’s susceptibility to photodegradation may require specialized storage conditions compared to more stable methyl or bromo analogs .

Analytical and Computational Tools

Structural characterization of these compounds relies on techniques such as:

  • X-ray crystallography (SHELX program suite for refinement) .

Biological Activity

1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic effects, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Thiazole derivatives, including 1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride, exhibit their biological effects through various biochemical pathways. The primary mechanisms include:

  • Enzyme Inhibition : Thiazoles often act as selective enzyme inhibitors, impacting metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : These compounds can modulate the activity of specific receptors, such as sigma and adenosine receptors, which play roles in neurotransmission and immune responses.
  • Antimicrobial Action : The structural features of thiazoles contribute to their ability to disrupt microbial cell walls or inhibit essential microbial enzymes.

Biological Activities

The biological activities associated with 1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride include:

  • Antimicrobial Activity : Exhibits significant inhibition against various bacterial strains.
  • Antifungal Activity : Effective against fungi such as Candida species.
  • Antitumor Activity : Demonstrated cytotoxic effects on cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialE. coli, S. aureusInhibition of growth
AntifungalC. albicansReduced viability
AntitumorHeLa cellsInduction of apoptosis

Case Studies

Several studies have investigated the biological activity of thiazole derivatives similar to 1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride.

  • Study on Antimicrobial Properties :
    • A study demonstrated that thiazole derivatives showed potent antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics .
  • Antifungal Efficacy :
    • Research indicated that thiazole compounds exhibited effective antifungal properties against Candida albicans, with a notable reduction in fungal load in treated samples compared to controls .
  • Cytotoxicity in Cancer Cells :
    • In vitro studies revealed that 1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride induced apoptosis in HeLa cells through

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